molecular formula C9H5F5O3 B2881669 4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid CAS No. 79865-59-1

4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid

Cat. No.: B2881669
CAS No.: 79865-59-1
M. Wt: 256.128
InChI Key: SUTOUQPTCJCIKM-UHFFFAOYSA-N
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Description

4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a pentafluoroethoxy (–O–CF₂–CF₃) substituent at the para position of the benzoic acid core. The pentafluoroethoxy group is a strongly electron-withdrawing substituent due to the high electronegativity of fluorine atoms, which significantly influences the compound’s physicochemical properties, such as acidity and solubility.

Properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3/c10-8(11,12)9(13,14)17-6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTOUQPTCJCIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79865-59-1
Record name 4-(pentafluoroethoxy)benzoic acid
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Preparation Methods

Reaction Mechanism and Precursor Selection

The most widely reported synthesis involves nucleophilic aromatic substitution (SNAr) on 4-bromo- or 4-chlorobenzoic acid derivatives. The electron-withdrawing carboxylic acid group activates the aromatic ring toward substitution by the pentafluoroethoxide ion (C2F5O−). This method parallels the synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene documented in patent GB2097000A, adapted for monosubstitution.

Key considerations include:

  • Precursor reactivity : 4-Bromobenzoic acid demonstrates higher reactivity (krel = 3.2) compared to the chloro derivative (krel = 1.0) in DMSO at 80°C.
  • Solvent effects : Dimethylacetamide (DMAc) improves nucleophilicity of C2F5O− by 40% compared to DMF, as measured through conductivity studies.

Optimized Reaction Conditions

A representative procedure from CN101050176A involves:

  • Dissolving 4-bromobenzoic acid (1.0 equiv) and potassium pentafluoroethoxide (1.2 equiv) in DMAc
  • Heating at 110°C under nitrogen for 12 hours
  • Acidic workup (2M HCl) and recrystallization from ethanol/water

Critical parameters:

  • Temperature : Yields increase from 68% (90°C) to 92% (110°C)
  • Stoichiometry : 1.2:1 C2F5O−/substrate ratio maximizes conversion (Table 1)

Table 1. Yield Dependence on Reaction Parameters

Parameter Range Tested Optimal Value Yield (%)
Temperature (°C) 80-130 110 92
C2F5O−/Substrate 1.0-1.5 1.2 91
Reaction Time (h) 6-24 12 89

Friedel-Crafts Acylation Followed by Functional Group Interconversion

Acylation of Pentafluoroethoxybenzene

This two-step approach, adapted from 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis, involves:

  • Friedel-Crafts acylation of pentafluoroethoxybenzene with phthalic anhydride
  • Hydrolysis of the resulting ketone to the carboxylic acid

Step 1: Acylation

  • Refluxing pentafluoroethoxybenzene (1.0 equiv) with phthalic anhydride (1.05 equiv) in toluene under N2 for 8 hours yields 78% 4-(pentafluoroethoxy)benzophenone-2-carboxylic acid.
  • AlCl3 (0.1 equiv) catalyzes the reaction without over-acylation, as confirmed by HPLC monitoring.

Step 2: Oxidative Hydrolysis

  • Treatment with 35% NaOH at 90°C for 6 hours converts the ketone to carboxylic acid in 98% yield.
  • Acidification with HCl (pH <1) precipitates the product with 99.4% purity after recrystallization.

Direct Carboxylation of Pentafluoroethoxy-Substituted Aromatics

Kolbe-Schmitt Carboxylation

Patent CN101050176A details a CO2 insertion strategy:

  • Generate sodium salt of pentafluoroethoxyphenol (C6H4-O-C2F5-ONa)
  • React with CO2 at 150°C/5 bar for 4 hours
  • Acidic workup yields 88.9% 4-(pentafluoroethoxy)benzoic acid

Advantages :

  • Avoids halogenated precursors
  • 99.6% regioselectivity for para-substitution
  • Scalable to 100 kg batches with 87% average yield

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

Method Yield (%) Purity (%) Scalability Cost Index
Nucleophilic Substitution 92 99.4 High 1.0
Friedel-Crafts 76 98.7 Medium 1.3
Carboxylation 88 99.6 High 0.9

Key findings:

  • Nucleophilic substitution offers the best combination of yield and scalability
  • Carboxylation provides superior purity but requires specialized CO2 equipment
  • Friedel-Crafts routes are limited by byproduct formation in step 1

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Design

Implementing the nucleophilic substitution method in a microreactor:

  • Residence time reduced from 12 hours (batch) to 15 minutes
  • Yield increases to 95% through precise temperature control (110±0.5°C)
  • 40% reduction in C2F5O− usage through real-time NMR monitoring

Solvent Recycling Systems

  • Distillation recovery of DMAc achieves 98% reuse efficiency
  • Reduces production costs by 22% per kilogram

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and oxidized derivatives .

Scientific Research Applications

4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The pentafluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Structural and Chemical Data:

  • Molecular Formula : C₉H₅F₅O₂
  • Molecular Weight : 240.13 g/mol (estimated from substituent contributions) .
  • Substituent Structure: The pentafluoroethoxy group (–O–CF₂–CF₃) introduces steric bulk and electronic effects, lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs.
  • Applications : This compound is utilized as a building block in pharmaceutical and agrochemical synthesis, particularly in derivatives targeting enhanced metabolic stability and receptor binding (e.g., patents in ) .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table compares 4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid with closely related fluorinated benzoic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
This compound Not available C₉H₅F₅O₂ 240.13 –O–CF₂–CF₃ Strongest electron-withdrawing effect; used in agrochemical intermediates .
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid 10009-25-3 C₉H₆F₄O₂ 234.14 –O–CF₂–CHF₂ Moderate electron-withdrawing effect; lower acidity than pentafluoroethoxy analog .
4-(Pentafluoroethyl)benzoic acid 383-13-1 C₉H₅F₅O₂ 240.13 –C(CF₃)₂ Ethyl substituent with five fluorines; distinct electronic effects compared to ethoxy derivatives .
4-(Perfluoroethoxy)benzoic acid derivatives Varies ~C₁₃H₇F₅N₂O₃ ~350.2 –O–CF₂–CF₃ attached to heterocycles Complex structures with applications in experimental phasing and crystallography (e.g., Example 51 in ) .

Electronic and Physicochemical Properties

  • Acidity : The pentafluoroethoxy group (–O–CF₂–CF₃) exerts a stronger electron-withdrawing effect than tetrafluoroethoxy (–O–CF₂–CHF₂), leading to a lower pKa (higher acidity) for the carboxylic acid group.
  • Solubility : Fluorinated substituents generally reduce water solubility but enhance lipid solubility. For example, sulfonic acid analogs with pentafluoroethoxy groups exhibit very low water solubility (0.79 g/L at 25°C) .
  • Thermal Stability : The strong C–F bonds in pentafluoroethoxy derivatives contribute to high thermal and chemical stability, making them suitable for high-temperature reactions .

Characterization Tools :

  • X-ray Crystallography : Programs like SHELXL () and ORTEP-3 () are used to determine crystal structures.
  • Spectroscopy : ¹⁹F NMR is critical for verifying fluorinated substituents.

Biological Activity

4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid is a derivative of benzoic acid characterized by the presence of a pentafluoroethoxy group. This compound has attracted attention for its potential biological activities, which may include antimicrobial, anti-inflammatory, and other therapeutic effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.

  • Chemical Formula : C10H6F5O3
  • Molecular Weight : 272.15 g/mol
  • Structure : The compound features a benzoic acid backbone with a pentafluoroethoxy substituent, which significantly influences its solubility and reactivity.

Antimicrobial Activity

Several studies have indicated that benzoic acid derivatives exhibit antimicrobial properties. The introduction of halogenated or fluorinated groups can enhance these effects due to increased lipophilicity and potential interactions with microbial cell membranes.

CompoundActivityReference
This compoundAntimicrobial (specific pathogens not detailed)
4-Hydroxybenzoic acidAntibacterial and antifungal

Anti-inflammatory Effects

Research has shown that certain benzoic acid derivatives can modulate inflammatory pathways. The pentafluoroethoxy group may confer additional anti-inflammatory properties by altering the compound's interaction with cellular receptors involved in inflammation.

Cytotoxicity Studies

The cytotoxic effects of benzoic acid derivatives have been evaluated in various cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated significant cytotoxicity.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)20-30
MCF-7 (breast cancer)15-25

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways.
  • Membrane Disruption : Interaction with microbial membranes leading to increased permeability.
  • Signal Transduction Modulation : Alteration of signaling pathways associated with inflammation and apoptosis.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of various benzoic acid derivatives. The results indicated that compounds with fluorinated side chains exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

Cytotoxicity in Cancer Research

In a recent investigation into the cytotoxic effects of benzoic acid derivatives on cancer cell lines, it was found that certain modifications significantly increased the potency against specific cancer types. The study highlighted the potential for developing new anticancer agents based on structural modifications similar to those found in this compound.

Toxicological Profile

While exploring the biological activities of this compound is essential, understanding its toxicity is equally important. Preliminary assessments suggest that similar compounds may exhibit low to moderate toxicity levels depending on the exposure route and dosage.

Exposure RouteToxicity Level
OralLow
DermalModerate

Q & A

Q. What are the optimal synthetic routes for preparing 4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution on a benzoic acid derivative. For example:
  • Step 1 : React 4-hydroxybenzoic acid with a pentafluoroethylating agent (e.g., pentafluoroethyl iodide or triflate) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Purify the crude product via recrystallization (using ethanol/water) or reverse-phase HPLC to remove unreacted starting materials and byproducts like incomplete fluorinated analogs.
  • Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate). Fluorinated intermediates may require inert atmosphere handling due to moisture sensitivity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (to confirm aromatic protons and ethoxy group) and ¹⁹F NMR (to verify pentafluoroethoxy substitution pattern) .
  • FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F stretches (1000-1300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion ([M-H]⁻ for benzoic acid derivatives) .
  • Elemental Analysis : Validate C, H, F, and O composition.

Advanced Research Questions

Q. How does the pentafluoroethoxy group influence the compound’s electronic and steric properties in catalytic or biological systems?

  • Methodological Answer :
  • Electronic Effects : The strong electron-withdrawing nature of the pentafluoroethoxy group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitution or metal-catalyzed coupling reactions.
  • Steric Effects : The bulky pentafluoroethoxy group may hinder access to reactive sites in enzyme-binding pockets or catalytic surfaces. Computational studies (DFT) can quantify these effects via Mulliken charges and frontier orbital analysis .
  • Comparative Data : Compare with analogs like 4-(trifluoroethoxy)benzoic acid () to isolate fluorine’s impact.

Q. What computational methods are used to predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G* basis set) to calculate Fukui indices, identifying nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., DMSO) to predict solubility or aggregation behavior.
  • Case Study : For similar fluorinated benzoic acids, DFT predicted regioselectivity in Suzuki-Miyaura coupling matched experimental outcomes .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies, noting variables like assay conditions (pH, solvent) or impurity profiles.
  • Dose-Response Studies : Re-evaluate activity with rigorously purified samples. For example, trace metal contaminants in synthesis can skew enzymatic inhibition results .
  • Structural Analogues : Test structurally related compounds (e.g., 4-(3-Chloro-4-fluorophenyl)benzoic acid, ) to isolate substituent effects.

Key Challenges and Solutions

  • Synthetic Yield Optimization : Low yields may arise from steric hindrance during pentafluoroethylation. Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
  • Stability Issues : Hydrolytic degradation of the pentafluoroethoxy group in aqueous media. Store under anhydrous conditions and avoid prolonged exposure to moisture.

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